molecular formula C8H7NO B134679 5-Hydroxyindole CAS No. 1953-54-4

5-Hydroxyindole

Cat. No. B134679
CAS RN: 1953-54-4
M. Wt: 133.15 g/mol
InChI Key: LMIQERWZRIFWNZ-UHFFFAOYSA-N
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Description

5-Hydroxyindole (5-HI) is a compound that has been studied for its various effects on human physiology and biochemistry. It is known to potentiate human alpha 7 nicotinic acetylcholine receptor-mediated responses and enhance acetylcholine-induced glutamate release in cerebellar slices . The compound has also been identified as a metabolic product in certain biological processes, such as those involving the ergot fungus . Additionally, 5-HI is a fluorophore of the non-natural amino acid 5-hydroxytryptophan, which is used as an intrinsic probe for protein structure and function .

Synthesis Analysis

The synthesis of 5-HI and its derivatives has been a subject of interest due to its relevance in understanding melanin chemistry. A new synthesis method for 5-HI was developed through the reduction of 2:β-dinitro-5-acetoxystyrene and subsequent deacetylation . This method has been extended to synthesize related compounds, such as 5:6-dihydroxyindole, which is considered an unstable intermediate in the enzymatic oxidation of tyrosine to melanin .

Molecular Structure Analysis

The molecular structure of 5-HI has been explored in various studies, including its electronic structure in both the gas phase and in solvents. The absorption and emission spectrum of 5-HI has been investigated, revealing the importance of hydrogen bonding in its behavior, particularly when comparing implicit and explicit solvent models . The electronic structure analysis has shown that the 1L(b) state of 5-HI is at a lower energy than the 1L(a) state, with the emitting state being 1L(a) .

Chemical Reactions Analysis

5-HI is involved in several chemical reactions within biological systems. For instance, it has been shown to potentiate the effects of acetylcholine on alpha 7 nicotinic acetylcholine receptors, leading to increased glutamate release in the brain . Moreover, 5-HI is a product of the metabolism of indole-3-acetic acid by the ergot fungus, suggesting its role in detoxification processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-HI and its related compounds have been characterized through various analytical techniques. High-performance liquid chromatography (HPLC) with post-column fluorescence detection has been used to determine 5-hydroxyindoles, including 5-HI, in human urine . Additionally, a modification of a previously described method has been utilized to estimate the concentration of 5-hydroxyindoles in human cerebrospinal fluid . The determination of 5-hydroxyindole-3-acetic acid in urine by direct injection on a liquid chromatographic column has also been reported, highlighting the compound's relevance in clinical diagnostics .

Scientific Research Applications

Potentiation of Nicotinic Receptor-Mediated Responses

5-Hydroxyindole (5-HI) has been studied for its effect on human alpha 7 nicotinic acetylcholine receptors (nAChRs). It potentiates sub-maximal ACh-induced ion currents in a concentration-dependent manner, enhancing both the potency and efficacy of ACh on alpha 7 nAChRs. This potentiation was also observed in human IMR-32 neuroblastoma cells expressing native alpha 7 nAChRs, demonstrating a strong influence on alpha 7 nAChR-mediated responses (Zwart et al., 2002).

Electronic Structure and Absorption Spectrum

Research on the absorption and emission spectrum of 5-hydroxyindole in various solvents has been conducted. It's the fluorophore of the amino acid 5-hydroxytryptophan, used as a probe for protein structure and function. The study underlines the importance of hydrogen bonding in 5-hydroxyindole's electronic properties, with 1L(b) and 1L(a) states being significant (Robinson et al., 2009).

Influence on Transmitter Release and Convulsions

5-HI can cause convulsions when administered into rodents and affects neurotransmission in the hippocampus. It significantly increased glutamate concentrations and affected the amplitude of various synaptic potentials in rat hippocampal slices. This indicates a role in modifying hippocampal circuitry and neurotransmitter output (Mannaioni et al., 2003).

Applications in Analytical Chemistry

5-HI has applications in the development of analytical methods, like a fluorimetric liquid chromatographic method for 5-hydroxyindoles based on benzylamine derivatization. This method requires minimal sample pre-treatment and can be applied to various biological samples, demonstrating the compound's utility in analytical chemistry (Todoroki et al., 2006).

Protection of Mitochondrial Integrity

5HI's anti-apoptotic action has been observed, particularly in protecting mitochondrial integrity. It suppresses cytotoxicity induced by oxidative stress, restores mitochondrial membrane potential, and inhibits cytochrome c release and caspase-3 activation, suggesting its role in cellular protection against oxidative damage (Bae et al., 2010).

Role in Neuroendocrine Tumors

5-Hydroxyindole acetic acid (5-HIAA), a metabolite of 5-HI, serves as a biochemical marker in neuroendocrine tumors. Its measurement in blood and urine provides critical diagnostic information, with new assays making the process more practical and convenient (Ewang-Emukowhate et al., 2019).

Safety And Hazards

According to the European Union, 5-Hydroxyindole is toxic to aquatic life with long-lasting effects, is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQERWZRIFWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173187
Record name 5-Hydroxyindole
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Molecular Weight

133.15 g/mol
Source PubChem
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Product Name

5-Hydroxyindole

CAS RN

1953-54-4
Record name 5-Hydroxyindole
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Record name 5-Hydroxyindole
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Record name 5-Hydroxyindole
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Record name 5-Hydroxyindole
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Record name 5-hydroxyindole
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Record name 5-HYDROXYINDOLE
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Synthesis routes and methods

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
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Citations

For This Compound
23,900
Citations
RJ Schain, DX Freedman - The Journal of pediatrics, 1961 - Elsevier
Aspects of 5-hydroxyindole metabolism have been studied in some groups of mentally retarded children. Six of 23 children with the diagnosis of infantile autism had consistently …
Number of citations: 698 www.sciencedirect.com
RN Goyal, M Oyama, VK Gupta, SP Singh… - Sensors and Actuators B …, 2008 - Elsevier
… Simultaneous voltammetric determination of serotonin and 5-hydroxyindole acetic acid has … modified glassy carbon electrode and 27 nM for 5-hydroxyindole acetic acid (5-HIAA) at gold …
Number of citations: 238 www.sciencedirect.com
S Udenfriend, E Titus, H Weissbach… - Journal of Biological …, 1956 - Elsevier
… (6) renewed interest in 5-hydroxyindole compounds. Since then a large number of additional 5-hydroxyindole … (16) that phenylalanine could serve as a precursor of 5-hydroxyindole …
Number of citations: 305 www.sciencedirect.com
J Zheng, G Xiao, J Guo, Y Zheng, H Gao… - Chemical biology & …, 2011 - Wiley Online Library
… Recently, 2-amino-5-hydroxyindole esters have been reported as novel direct 5-LO … In this study, these 2-amino-5-hydroxyindole ester analogs (8) were evaluated for structure–activity …
Number of citations: 46 onlinelibrary.wiley.com
RD Hagin - Journal of Agricultural and Food Chemistry, 1989 - ACS Publications
The compounds in quackgrass (Agropyron repens L. Beauv.) responsible for inhibiting growth of other plants have been identified as 5-hydroxyindole-3-acetic acid (5-HIAA) and 5-…
Number of citations: 46 pubs.acs.org
MJ Schwarz, M Späth, H Müller-Bardorff… - Neuroscience …, 1999 - Elsevier
The serotonergic system has repeatedly been discussed to be involved in the pathophysiology of fibromyalgia (FM), which is a syndrome of widespread pain and sleep disturbance. …
Number of citations: 179 www.sciencedirect.com
LN Squires, JA Jakubowski, JN Stuart… - Journal of Biological …, 2006 - ASBMB
… high fluorescence intensity, comparable with that of 5-hydroxyindole acetic acid (5-HIAA). … , we identify this particular component as 5-hydroxyindole thiazolidine carboxylic acid (5-HITCA…
Number of citations: 37 www.jbc.org
AS Greenberg, M Coleman - Archives of General Psychiatry, 1976 - jamanetwork.com
… Graph A, arithmetic mean of 5-hydroxyindole and behavior rating scales in four patients … Schain RJ, Freedman DX: Studies on 5-hydroxyindole metabolism in autistic and other mentally …
Number of citations: 110 jamanetwork.com
F Bergel, AL Morrison - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… 5-hydroxyindole-2-carboxyZic acid, which on decarboxylation by heating with copper powder yielded the desired 5-hydroxyindole. … The methyl ester of 5-hydroxyindole-2-carboxylic acid …
Number of citations: 15 pubs.rsc.org
J Landwehr, S George, EM Karg… - Journal of medicinal …, 2006 - ACS Publications
… As stated above, the reducing properties of the 5-hydroxyindole moiety may be one possible explanation for 5-LO inhibition. However, the O- and N-methylated derivative 7f as well as …
Number of citations: 64 pubs.acs.org

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